molecular formula C17H11FN2O B2917443 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 477886-71-8

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2917443
CAS No.: 477886-71-8
M. Wt: 278.286
InChI Key: IGAGHFBUXFBSAK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The presence of the fluorophenoxy group in the structure enhances its chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For example, the reaction of 1-(2-isocyanophenyl)-1H-pyrroles with visible light in the presence of carboxylic acid derivatives can lead to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrroloquinoxaline derivatives.

    Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]quinoline: Similar in structure but lacks the fluorophenoxy group.

    Indolo[1,2-a]quinoxaline: Contains an indole ring instead of a pyrrole ring.

    Pyrazino[1,2-a]quinoxaline: Contains a pyrazine ring instead of a pyrrole ring.

Uniqueness

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline is unique due to the presence of the fluorophenoxy group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.

Biological Activity

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrroloquinoxaline core with a fluorinated phenoxy group. This structural modification is significant as it can influence the compound's biological properties.

Synthesis Methods:

  • The synthesis typically involves multi-step reactions starting from substituted anilines or other nitrogen-containing precursors. Various methodologies have been reported, including microwave-assisted synthesis and palladium-catalyzed reactions, which enhance yield and reduce reaction times .

Anticancer Activity

Numerous studies have demonstrated that pyrrolo[1,2-a]quinoxaline derivatives exhibit significant anticancer properties. The following table summarizes key findings from various research studies:

StudyCell Lines TestedIC50 (μM)Mechanism of Action
PC3 (Prostate), HeLa (Cervical)5-20Kinase inhibition
Leishmania spp.<10Antiparasitic action
EphA3-expressing lymphoma cells0.5-2Tyrosine kinase inhibition

Mechanisms:

  • Kinase Inhibition: The compound acts as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation .
  • Antiparasitic Properties: It has shown efficacy against Leishmania species, indicating potential for treating parasitic infections .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have indicated that certain derivatives possess broad-spectrum antimicrobial activity.

Key Findings:

  • Compounds derived from pyrrolo[1,2-a]quinoxaline exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • The presence of specific substituents on the quinoxaline core was found to enhance antimicrobial efficacy.

Case Studies

  • Anticancer Efficacy in Lymphoma Models:
    • A study involving two novel quinoxaline derivatives demonstrated high efficacy in reducing tumor size in vivo. The compounds were characterized by their ability to inhibit EphA3 tyrosine kinase activity, leading to reduced cell proliferation .
  • Antimicrobial Screening:
    • Research focused on the synthesis of various quinoxaline derivatives showed that modifications significantly affected their antibacterial properties. Notably, certain compounds displayed selective toxicity towards bacterial cells while minimizing effects on human cells .

Properties

IUPAC Name

4-(3-fluorophenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O/c18-12-5-3-6-13(11-12)21-17-16-9-4-10-20(16)15-8-2-1-7-14(15)19-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAGHFBUXFBSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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